molecular formula C10H12O3 B8810287 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone CAS No. 29048-54-2

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone

Cat. No.: B8810287
CAS No.: 29048-54-2
M. Wt: 180.20 g/mol
InChI Key: XMZKXYBXQCAUHQ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a ketone group attached to a propanone chain

Properties

CAS No.

29048-54-2

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,11-12H,1-2H3

InChI Key

XMZKXYBXQCAUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.

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